(2R,3S,4S,5R)-5-(4-Benzamido-2-oxopyrimidin-1(2H)-yl)-2-((benzoyloxy)methyl)-4-fluoro-4-methyltetrahydrofuran-3-yl benzoate
CAS No.:
Cat. No.: VC19760895
Molecular Formula: C31H26FN3O7
Molecular Weight: 571.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C31H26FN3O7 |
|---|---|
| Molecular Weight | 571.6 g/mol |
| IUPAC Name | [(2R,3S,4S,5R)-5-(4-benzamido-2-oxopyrimidin-1-yl)-3-benzoyloxy-4-fluoro-4-methyloxolan-2-yl]methyl benzoate |
| Standard InChI | InChI=1S/C31H26FN3O7/c1-31(32)25(42-28(38)22-15-9-4-10-16-22)23(19-40-27(37)21-13-7-3-8-14-21)41-29(31)35-18-17-24(34-30(35)39)33-26(36)20-11-5-2-6-12-20/h2-18,23,25,29H,19H2,1H3,(H,33,34,36,39)/t23-,25+,29-,31+/m1/s1 |
| Standard InChI Key | MXEQSUUFNWPUJH-SFXAWEPTSA-N |
| Isomeric SMILES | C[C@@]1([C@H]([C@H](O[C@H]1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)F |
| Canonical SMILES | CC1(C(C(OC1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)F |
Introduction
The compound "(2R,3S,4S,5R)-5-(4-Benzamido-2-oxopyrimidin-1(2H)-yl)-2-((benzoyloxy)methyl)-4-fluoro-4-methyltetrahydrofuran-3-yl benzoate" is a synthetic organic molecule with potential applications in pharmaceutical and biochemical research. This compound features a complex structure characterized by multiple functional groups and stereocenters, making it an interesting candidate for study in medicinal chemistry.
Synthesis
The synthesis of this compound involves multi-step organic reactions:
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Formation of the Tetrahydrofuran Core: Starting from a sugar derivative or similar precursor, the tetrahydrofuran ring is constructed with precise stereochemical control.
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Functionalization: Introduction of the fluorine atom and methyl group occurs through nucleophilic substitution or other selective reactions.
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Attachment of Benzoyloxy and Benzamido Groups: These groups are added via esterification and amidation reactions.
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Final Assembly: The pyrimidinone unit is coupled to the core structure through a condensation reaction.
Applications and Potential Uses
4.1 Pharmaceutical Relevance
The compound's structural similarity to nucleosides suggests potential as:
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An antiviral agent targeting viral replication enzymes.
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A chemotherapeutic agent due to its capability to interfere with DNA synthesis.
4.2 Biochemical Research
The compound may serve as a probe for studying enzyme-substrate interactions involving pyrimidine derivatives or esterases.
Analytical Data
Biological Activity
While specific bioactivity data for this compound is unavailable in current literature, its structure implies potential interactions with biomolecules such as enzymes or receptors that recognize pyrimidine derivatives.
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